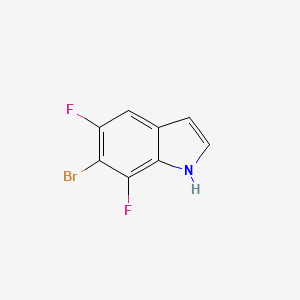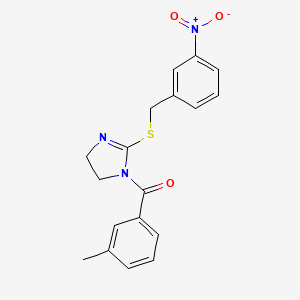![molecular formula C22H25N5O4 B2849423 Ethyl 2-[6-(2,3-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 878732-02-6](/img/structure/B2849423.png)
Ethyl 2-[6-(2,3-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[6-(2,3-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate is a useful research compound. Its molecular formula is C22H25N5O4 and its molecular weight is 423.473. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-[6-(2,3-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[6-(2,3-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Applications
Ethyl 2-[6-(2,3-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate: may have potential antiviral applications. Indole derivatives, which share a similar structural motif, have been reported to exhibit antiviral activities . For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound of interest could be synthesized and screened for similar antiviral properties.
Anti-inflammatory Applications
The indole nucleus, which is part of the chemical structure of our compound, is found in many bioactive compounds with anti-inflammatory properties . Therefore, it’s plausible that Ethyl 2-[6-(2,3-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate could be explored for its efficacy in reducing inflammation in various medical conditions.
Anticancer Applications
Indole derivatives are known to possess anticancer activities . The structural complexity and the presence of multiple functional groups in Ethyl 2-[6-(2,3-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate make it a candidate for screening as a potential anticancer agent. Its efficacy could be tested against different cancer cell lines to determine its therapeutic potential.
Antioxidant Applications
Compounds with an indole scaffold have been associated with antioxidant activities . The antioxidant properties are crucial in combating oxidative stress, which is implicated in numerous diseases. Research could be directed towards evaluating the antioxidant capacity of Ethyl 2-[6-(2,3-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate and its potential use in preventing or treating diseases related to oxidative damage.
Antimicrobial Applications
Indole derivatives have also been recognized for their antimicrobial properties . This includes activity against a range of bacteria and fungi, suggesting that Ethyl 2-[6-(2,3-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate could be synthesized and tested for its ability to inhibit the growth of various microbial pathogens.
Antidiabetic Applications
Some indole derivatives have shown promise in antidiabetic research . Given the structural similarities, there is a possibility that Ethyl 2-[6-(2,3-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate could be investigated for its potential to modulate blood glucose levels and its mechanism of action in diabetes management.
Propriétés
IUPAC Name |
ethyl 2-[6-(2,3-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-7-31-17(28)11-25-20(29)18-19(24(6)22(25)30)23-21-26(14(4)15(5)27(18)21)16-10-8-9-12(2)13(16)3/h8-10H,7,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOMFBQOYJOTNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC(=C4C)C)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2849344.png)
![N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2849345.png)
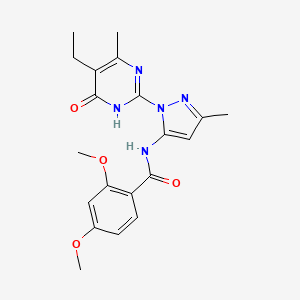
![2-[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2849348.png)

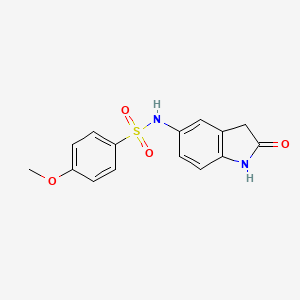
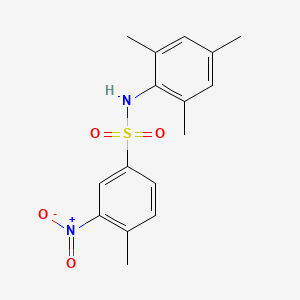
![2-[(2-ethylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2849352.png)
![N-(4-chloro-2-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![2-[4-(4-Tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-YL]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2849355.png)
